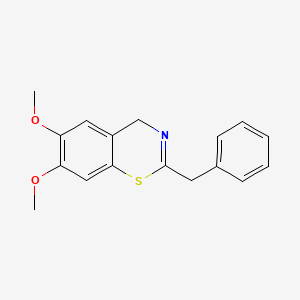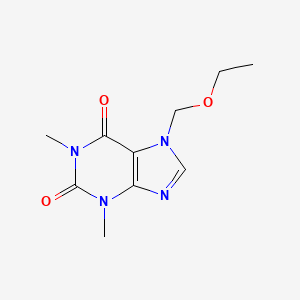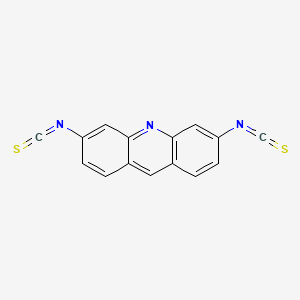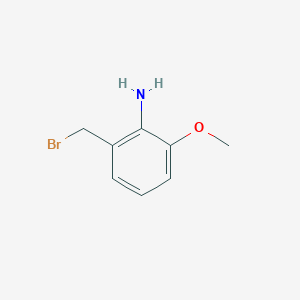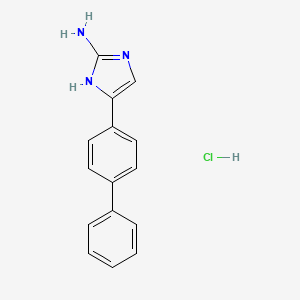
Imidazole, 2-amino-5-biphenylyl-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Imidazole, 2-amino-5-biphenylyl-, hydrochloride is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the biphenylyl group in this compound enhances its chemical properties, making it a valuable compound for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of imidazole derivatives typically involves the cyclization of amido-nitriles or the condensation of aldehydes with amines. For Imidazole, 2-amino-5-biphenylyl-, hydrochloride, the synthetic route may involve the following steps:
Cyclization of Amido-Nitriles: This method involves the reaction of amido-nitriles with suitable reagents under mild conditions to form the imidazole ring.
Condensation Reactions: Another common method is the condensation of aldehydes with amines in the presence of catalysts to form the imidazole ring.
Industrial Production Methods
Industrial production of imidazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common methods include:
Debus-Radziszewski Synthesis: This method involves the reaction of glyoxal, ammonia, and formaldehyde to form imidazole derivatives.
Copper-Catalyzed Cycloaddition: A copper-catalyzed [3+2] cycloaddition reaction provides multisubstituted imidazoles in good yields and high regioselectivity.
化学反应分析
Types of Reactions
Imidazole, 2-amino-5-biphenylyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Copper, nickel, and other transition metals.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction may produce imidazole amines.
科学研究应用
Imidazole, 2-amino-5-biphenylyl-, hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the production of materials with specific properties, such as catalysts and dyes.
作用机制
The mechanism of action of Imidazole, 2-amino-5-biphenylyl-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their function . The exact pathways involved depend on the specific biological context and the target molecules.
相似化合物的比较
Similar Compounds
Imidazole: A basic five-membered ring structure with two nitrogen atoms.
Benzimidazole: Contains a benzene ring fused to an imidazole ring.
2-Aminoimidazole: Similar structure with an amino group at the 2-position.
Uniqueness
This structural modification can lead to improved biological activity and specificity compared to other imidazole derivatives .
属性
CAS 编号 |
65146-47-6 |
|---|---|
分子式 |
C15H14ClN3 |
分子量 |
271.74 g/mol |
IUPAC 名称 |
5-(4-phenylphenyl)-1H-imidazol-2-amine;hydrochloride |
InChI |
InChI=1S/C15H13N3.ClH/c16-15-17-10-14(18-15)13-8-6-12(7-9-13)11-4-2-1-3-5-11;/h1-10H,(H3,16,17,18);1H |
InChI 键 |
YVFSVZGKZAKDQE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN=C(N3)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


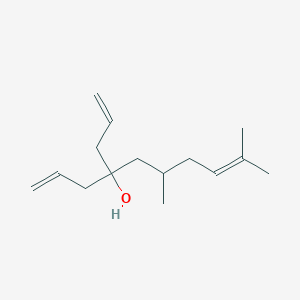
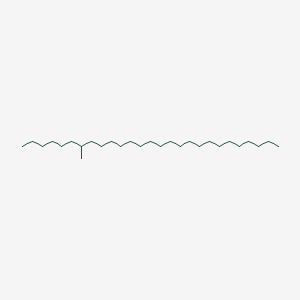
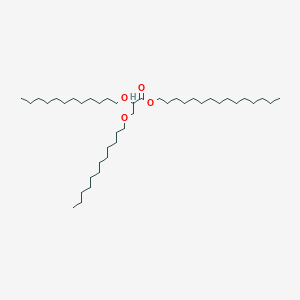
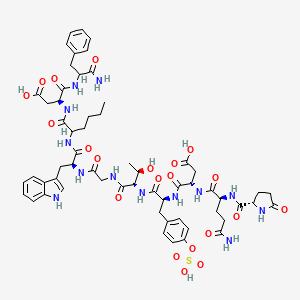
![4-[1-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]benzonitrile](/img/structure/B14485751.png)
![(1R)-6,6-Dimethyl-4-methylidenebicyclo[3.1.1]heptan-2-one](/img/structure/B14485755.png)
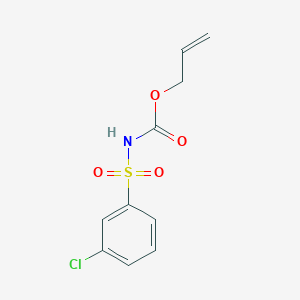
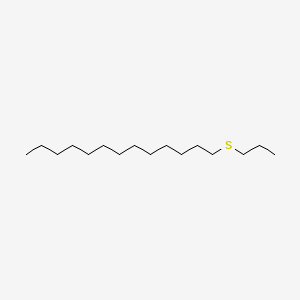
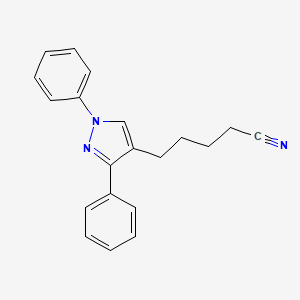
![2-{[(5-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}ethan-1-amine](/img/structure/B14485791.png)
